{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is an organic compound featuring both benzimidazole and phenolic moieties linked by a propyl chain. The benzimidazole group contains two nitrogen atoms capable of acting as Lewis bases, while the phenolic hydroxyl group can also participate in coordination. This multidentate nature suggests its potential as a ligand in coordination chemistry for forming metal complexes. []
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a chemical compound characterized by its unique molecular structure, which includes a benzimidazole core and a chlorophenoxypropyl side chain. Its molecular formula is , and it is identified by the CAS number 615279-83-9. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The presence of the chlorophenoxy group enhances its reactivity and biological properties, making it a subject of interest in pharmaceutical research.
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific structural features contribute to its classification within this group .
The synthesis typically involves several key steps:
The reaction conditions typically involve:
Industrial synthesis may utilize continuous flow reactors to optimize yield and purity through controlled reaction conditions.
The molecular structure of {1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol features:
Key structural data includes:
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions:
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This compound may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. By modulating these targets' activity, it can influence various cellular pathways, leading to therapeutic effects .
Key chemical properties include:
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol has potential applications in scientific research, particularly in:
This compound exemplifies the importance of structural modifications in enhancing biological activity and therapeutic potential within the realm of medicinal chemistry.
This hybrid benzimidazole derivative integrates a chlorophenoxypropyl chain at the N1 position and a hydroxymethyl group at the C2 position. Its molecular formula is C17H17ClN2O2 (MW: 316.79 g/mol), featuring a benzimidazole core linked to a 4-chlorophenoxy moiety through a flexible propyl spacer. The compound exemplifies strategic molecular design, merging pharmacophores known for bioactivity: the benzimidazole nucleus (implicated in receptor binding) and the chlorophenoxy group (enhancing lipophilicity and target affinity) [3] [6]. The hydroxymethyl group serves as a synthetic handle for prodrug derivatization or direct hydrogen bonding with biological targets, while the propyl linker balances conformational flexibility and steric constraints [4] .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | {1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol |
Molecular Formula | C₁₇H₁₇ClN₂O₂ |
Molecular Weight | 316.79 g/mol |
Key Functional Groups | Benzimidazole, chlorophenyl ether, primary alcohol |
Pharmacophoric Elements | Aromatic planes, hydrogen bond donor/acceptor sites, flexible linker |
The compound's benzimidazole core exhibits near-planarity, with crystallographic studies of analogues revealing a dihedral angle of 1.2–5.7° between the fused benzene and imidazole rings. The 4-chlorophenoxy group adopts variable torsional flexibility (C–O–C–C torsion: 110–125°), enabling adaptive binding to biological targets. The C2 hydroxymethyl group participates in hydrogen bonding, with O–H···N interactions stabilizing crystal packing (O···N distance: 2.69–2.73 Å) as observed in [1H-Benzimidazol-1-yl]methanol . The propyl linker (C–C–C bond angle: 112–115°) optimizes spatial separation between the benzimidazole and chlorophenyl moieties, facilitating optimal receptor engagement [3]. Spectroscopic signatures include:
Table 2: Key Structural Parameters from Crystallographic Studies of Analogues
Bond/Length | Value (Å) | Angle | Value (°) |
---|---|---|---|
Benzimidazole C2–C | 1.463(3) | N1–C2–C (alcohol) | 112.4 |
N1–C (linker) | 1.471(2) | C–O–C (ether) | 118.7 |
O–CH₂ (alcohol) | 1.410(4) | Dihedral (aryl/imidazole) | 3.8–5.1 |
Benzimidazole chemistry originated in the 1870s with Hoebrecker's synthesis from o-phenylenediamine and acetic acid. The 1940s–1960s marked a therapeutic breakthrough with the anthelmintic thiabendazole (1961) and proton-pump inhibitor cimetidine (1975). The 1990s saw benzimidazoles engineered as neuropeptide Y (NPY) Y1 antagonists—notably 2-[(4-chlorophenoxy)methyl] derivatives—where linker length critically modulated receptor affinity. For instance, 3-(3-piperidinyl)propyl-substituted analogues (e.g., compound 33) exhibited nanomolar Y1 affinity (Ki = 0.0017 µM), underscoring the value of N-alkylation [3]. Concurrently, ammonium chloride-catalyzed condensation emerged as a green synthesis route, achieving >90% yields for 2-substituted benzimidazoles [6]. This historical progression established benzimidazoles as "privileged scaffolds," with C2 hydroxymethyl and N1-alkyl modifications becoming key strategies for bioactivity optimization [6] .
This compound exemplifies rational scaffold hybridization for multitarget engagement. Its structural features enable:
Receptor-Targeted Applications:The chlorophenoxy-benzimidazole pharmacophore resembles NPY Y1 antagonists like compound 56 (Ki = 0.0017 µM) [3]. The hydroxymethyl group may enhance solubility and hydrogen bonding, while the propyl linker mimics endogenous ligand spacers. Docking studies suggest the chlorophenyl moiety occupies hydrophobic subpockets, and the benzimidazole nitrogen forms salt bridges with Arg33/Arg35 residues [3]. Additionally, benzimidazole derivatives demonstrate anxiolytic activity via GABAA potentiation, with some analogues showing efficacy comparable to diazepam in elevated plus-maze tests [6].
Synthetic Versatility:The C2 hydroxymethyl group permits derivatization to esters, carbamates, or ethers for prodrug design. For example, [1H-Benzimidazol-1-yl]methanol analogues undergo O-acylation to improve membrane permeability . N1-alkylation via nucleophilic substitution (e.g., with 1-bromo-3-(4-chlorophenoxy)propane) enables library diversification, as validated in NPY antagonist optimization [3].
Conformational Influence on Bioactivity:Molecular dynamics simulations reveal that the propyl linker adopts gauche or anti conformations, allowing the chlorophenoxy group to sample spatial volumes of 40–65 Å3. This flexibility enables adaptation to sterically diverse binding sites, a feature exploited in kinase inhibitors and GPCR modulators [3] [4].
Table 3: Therapeutic Areas Explored for Structural Analogues
Structural Feature | Biological Target | Therapeutic Area | Reference |
---|---|---|---|
2-Hydroxymethylbenzimidazole | GABAA receptors | Anxiolytics | [6] |
N1-(Phenoxyalkyl) chain | NPY Y1 receptor | Anti-obesity agents | [3] |
Chlorophenyl substituent | Tubulin/kinases | Anticancer agents | [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: